7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

Description

Historical context and discovery in bile acid research

The study of bile acids dates back to ancient civilizations, with the earliest documented mention appearing in the Ebers Papyrus from 16th century BCE Egypt, where bile was referenced for use in enemas and other treatments. However, the scientific understanding of bile acids began much later. The term "bile acids" was first proposed by von Liebig in 1842, and it wasn't until 1870 that physiologist Moritz Schiff clearly described the enterohepatic circulation—the process through which bile acids are recycled between the intestine and liver.

The identification and characterization of specific bile acids accelerated in the mid-19th century, with the isolation of cholic acid by Strecker in 1848 through combustion analysis marking a significant milestone. This discovery was followed by the identification of several distinct bile acids from different species. By the early 20th century, researchers began understanding the four-ring structure of bile acids, and in 1927, a structure with a varying side chain of carbon atoms was first proposed.

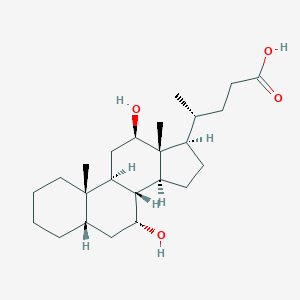

The specific compound 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid represents an interesting variant in the bile acid family due to its unique stereochemistry, particularly the beta orientation of the 12-hydroxyl group, which differs from the more common alpha orientation seen in cholic acid and other primary bile acids.

Structural uniqueness and stereochemical significance

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid (CAS: 84413-82-1) has a molecular formula of C24H40O4 and a molecular weight of 392.57 g/mol. Its structure consists of a steroid nucleus with a 5β configuration and hydroxyl groups at positions 7α and 12β, followed by a carboxylic acid side chain at position 24.

The IUPAC name for this compound is (4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. This complex name precisely defines the stereochemistry at each chiral center of the molecule.

The stereochemistry of bile acids critically influences their physicochemical properties and biological functions. Most bile acids in mammals have hydroxyl groups in the alpha configuration at positions 3, 7, and 12. What makes 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid notable is the beta orientation of the hydroxyl group at position 12, which represents a deviation from the more common 12α configuration found in cholic acid.

The significance of hydroxyl group stereochemistry was demonstrated in a study analyzing HSD3B7 knockout mice, which showed that the alpha stereochemistry of the 3-hydroxyl group is crucial for proper bile acid function. Without the enzyme to convert the 3β-hydroxyl to 3α, these mice produced primarily 3β-hydroxylated bile acids, leading to impaired cholesterol absorption and disrupted feedback regulation of bile acid synthesis.

The table below compares the key structural features of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid with other related bile acids:

| Bile Acid | Hydroxyl Group Positions | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 7α,12β-Dihydroxy-5β-cholan-24-oic acid | 7α, 12β | 392.57 | 84413-82-1 |

| 7β,12α-Dihydroxy-5β-cholan-24-oic acid | 7β, 12α | 392.57 | 84413-81-0 |

| Cholic acid (3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid) | 3α, 7α, 12α | 408.57 | 81-25-4 |

| Chenodeoxycholic acid (3α,7α-Dihydroxy-5β-cholan-24-oic acid) | 3α, 7α | 392.57 | 474-25-9 |

Emerging research paradigms in bile acid chemistry

Recent research has transformed our understanding of bile acids from simple detergents that aid in fat digestion to critical signaling molecules that regulate diverse physiological processes. Bile acids are now recognized as key modulators of macronutrient metabolism, inflammation, and other signaling pathways.

Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have enabled researchers to characterize the diverse bile acid pool in greater detail, including the detection of less common isomers like 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid.

A significant advancement in the field has been the understanding of how hydroxyl group stereochemistry affects fragmentation patterns in mass spectrometry. Research has shown that the 12-hydroxyl group plays a decisive role in the fragmentation pattern of unconjugated bile acids. The fragmentation mechanism involves rotation of the carboxylate side-chain and subsequent rearrangements accompanied by proton transfer between the 12-hydroxyl and 24-carboxyl groups. This mechanism is influenced by the stereochemistry of the hydroxyl groups, with different patterns observed for different isomers.

Properties

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAAZIHTDCFJX-CIKBIKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256178 | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84413-82-1 | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84413-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reduction of Oxo Precursors

The most documented method involves reducing 7- and 12-oxo functionalities on a 5β-cholanic acid backbone. The process, adapted from, proceeds as follows:

Reaction Scheme:

-

Protection of the 3-Keto Group :

-

The 3-oxo group is protected as a dimethyl ketal to prevent undesired side reactions during subsequent reductions.

-

Reagent: Trimethyl orthoformate in methanol with catalytic HCl.

-

Conditions: Room temperature, 12 hours.

-

-

Selective Reduction of 7- and 12-Oxo Groups :

-

Sodium borohydride (NaBH₄) selectively reduces the 7-oxo and 12-oxo groups to their corresponding β-hydroxyl configurations.

-

Solvent: Methanol/water (9:1).

-

Temperature: 0–4°C to minimize over-reduction.

-

Yield: ~65–75% (isolated after purification).

-

-

Deprotection of the 3-Ketal :

-

Acidic hydrolysis (1M HCl) regenerates the 3-keto group, which is subsequently reduced to a hydroxyl group if required.

-

Key Considerations :

-

Stereochemical outcomes depend on the borohydride reduction mechanism, which favors equatorial hydroxylation in the 5β-cholanic acid framework.

-

Competing pathways may yield 12α-hydroxylated byproducts, necessitating chromatographic purification (e.g., silica gel column with ethyl acetate/hexane).

Table 1: Optimization of NaBH₄ Reduction Conditions

| Parameter | Optimal Value | Effect on Yield/Stereochemistry |

|---|---|---|

| Solvent | Methanol/water (9:1) | Maximizes solubility of intermediates |

| Temperature | 0–4°C | Minimizes epimerization |

| NaBH₄ Stoichiometry | 2.5 equiv | Ensures complete reduction |

| Reaction Time | 2 hours | Balances conversion and side reactions |

Hydroxylation of Cholic Acid Derivatives

While direct hydroxylation of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is theoretically feasible, the method faces challenges in achieving 12β stereochemistry. Reported approaches include:

-

Microbial Hydroxylation :

-

Streptomyces spp. cultures introduce hydroxyl groups at non-canonical positions, but 12β-specific activity is rare.

-

Yield: <10% for 12β-hydroxylated products.

-

-

Chemical Epimerization :

-

Mitsunobu reaction with azodicarboxylate and triphenylphosphine enables inversion of 12α-hydroxyl to 12β, but competing reactions limit practicality.

-

Enzymatic and Biocatalytic Methods

Emerging biocatalytic strategies leverage engineered enzymes for stereoselective hydroxylation:

-

Cytochrome P450 Engineering :

-

Mutant CYP450 enzymes (e.g., CYP107H1) hydroxylate lithocholic acid at C7 and C12 with β-selectivity.

-

Substrate conversion: ~40% (in vitro assays).

-

-

Whole-Cell Biotransformation :

-

Recombinant E. coli expressing 7α- and 12β-hydroxylases produce the target compound from 5β-cholanic acid.

-

Challenges include low titers (~200 mg/L) and downstream purification complexity.

-

Industrial-Scale Production Techniques

Scalable synthesis remains constrained by:

-

Cost of Cholic Acid Precursors : Bovine bile extraction (~$500/kg) limits cost-effectiveness.

-

Catalyst Reusability : Homogeneous catalysts in hydroxylation reactions require costly separation.

-

Purification Bottlenecks : HPLC purification dominates costs at scale (>$10,000 per kilogram).

Table 2: Industrial Synthesis Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy | Cost Impact |

|---|---|---|

| Low Stereoselectivity | Chiral auxiliaries or directed evolution | +15–20% |

| High Catalyst Loading | Immobilized enzymes or flow chemistry | -30% reagent costs |

| Low Yield in Biocatalysis | Metabolic pathway engineering in host strains | +50% titer |

Analytical Methods for Quality Control

Post-synthesis validation employs:

-

Nuclear Magnetic Resonance (NMR) :

-

H NMR confirms hydroxyl group positions (e.g., 7α-H at δ 3.58 ppm, 12β-H at δ 3.92 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

Molecular ion peak at m/z 393.2743 [M+H]⁺ (theoretical: 393.2746).

-

-

Chiral HPLC :

-

Chiralpak AD-H column resolves 12β-hydroxy isomers from 12α contaminants (retention time: 14.2 vs. 16.8 minutes).

-

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives have distinct chemical and biological properties that are useful in different applications .

Scientific Research Applications

Therapeutic Applications

1.1 Metabolic Disorders

Bile acids, including 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, play a crucial role in lipid metabolism and glucose homeostasis. Research indicates that modified bile acids can act as agonists for nuclear receptors such as FXR (Farnesoid X receptor), which regulates bile acid synthesis and glucose metabolism.

- Case Study : A study demonstrated that certain bile acid derivatives could improve insulin sensitivity and reduce hepatic glucose production in diabetic models . The specific role of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid in these pathways remains an area of active investigation.

1.2 Inflammatory Diseases

The anti-inflammatory properties of bile acids have been well-documented. 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid has been shown to modulate immune responses and reduce inflammation markers in various experimental models.

- Case Study : In a controlled experiment involving mice with induced colitis, treatment with this bile acid derivative resulted in decreased levels of pro-inflammatory cytokines and improved mucosal healing .

Mechanistic Insights

3.1 Receptor Interaction

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid interacts with several nuclear receptors that are pivotal in metabolic regulation:

- FXR Activation : This compound has been shown to activate FXR, leading to the regulation of genes involved in bile acid homeostasis and lipid metabolism .

- TGR5 Agonism : It also exhibits agonistic activity on TGR5 (G protein-coupled receptor), which is linked to energy expenditure and glucose metabolism .

Mechanism of Action

The mechanism of action of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. The compound also influences various signaling pathways that control lipid and glucose homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Configurational Differences

The following table summarizes key structural and functional differences between 7α,12β-dihydroxy-5β-cholan-24-oic acid and related bile acids:

Biological Activity

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, also known as a bile acid, is a steroidal compound derived from cholesterol. Bile acids play crucial roles in lipid digestion and absorption, as well as in the regulation of cholesterol homeostasis. This article explores the biological activities associated with this compound, including its metabolic pathways, physiological roles, and potential therapeutic implications.

7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid is characterized by its hydroxyl groups at the 7 and 12 positions on the steroid backbone. Its molecular formula is with a molecular weight of approximately 402.58 g/mol. The structure contributes to its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic environments.

Bile acids are synthesized in the liver and undergo complex metabolic processes. The metabolism of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid involves several enzymes, including cytochrome P450 enzymes (CYPs), which facilitate hydroxylation and oxidation reactions. Notably, CYP3A4 has been implicated in the metabolism of various bile acids, suggesting that it may also play a role in the biotransformation of this compound .

Table 1: Key Enzymes Involved in Bile Acid Metabolism

| Enzyme | Function | Substrate Examples |

|---|---|---|

| CYP3A4 | Hydroxylation and oxidation | Lithocholic acid |

| UGT2B4 | Glucuronidation | Various bile acids |

| SULT2A1 | Sulfation | Bile acids |

Physiological Roles

Bile acids serve multiple physiological functions:

- Digestion and Absorption : They act as detergents that emulsify dietary fats, enhancing their absorption in the intestine.

- Cholesterol Regulation : Bile acids modulate cholesterol levels by promoting its excretion through feces and regulating hepatic cholesterol synthesis.

- Signaling Molecules : They activate specific receptors such as farnesoid X receptor (FXR), influencing glucose metabolism and energy homeostasis.

Biological Activity

Research indicates that 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that bile acids may possess antimicrobial effects against certain pathogens, contributing to gut health.

- Anti-inflammatory Effects : Bile acids can modulate inflammatory responses through various signaling pathways.

- Regulation of Gut Microbiota : They influence the composition of gut microbiota, which plays a role in overall health.

Case Studies

- Gut Health : A study demonstrated that bile acids, including 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, can alter gut microbiota composition positively, enhancing microbial diversity which is crucial for metabolic health .

- Cholesterol Metabolism : In patients with dyslipidemia, increased levels of bile acids have been correlated with improved lipid profiles and reduced cardiovascular risk factors .

Q & A

Basic Research Questions

Q. What are the key structural features distinguishing 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid from other bile acids, and which analytical techniques confirm its identity?

- Methodological Answer : The compound is characterized by hydroxyl groups at positions 7α and 12β on the 5β-cholanic acid backbone. Differentiation from common bile acids (e.g., cholic acid with 3α,7α,12α-hydroxyl groups) requires nuclear magnetic resonance (NMR) to resolve stereochemistry and high-resolution mass spectrometry (HRMS) to verify molecular formula (C₂₄H₄₀O₄) . Comparative analysis with reference standards via reverse-phase liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) can further validate purity and structural integrity .

Q. What enzymatic pathways are implicated in the biosynthesis of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid?

- Methodological Answer : Biosynthesis likely involves the acidic pathway mediated by mitochondrial sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol intermediates. Subsequent modifications by hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes (e.g., CYP3A4) may introduce the 7α- and 12β-hydroxyl groups . In vitro studies using hepatic microsomes or recombinant enzyme assays can track intermediate formation via thin-layer chromatography (TLC) or radiolabeled precursor tracing .

Q. Which analytical methods are optimal for quantifying 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity for bile acid quantification. Isotope dilution using deuterated internal standards (e.g., d₄-cholic acid) improves accuracy. Sample preparation via solid-phase extraction (SPE) with C18 cartridges minimizes matrix interference .

Advanced Research Questions

Q. How do discrepancies in reported metabolic fates of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid arise across experimental models?

- Methodological Answer : Discrepancies may stem from species-specific enzyme expression (e.g., rodent vs. human CYP7B1 activity) or variations in in vitro (cell lines) vs. in vivo (whole-organism) systems. To reconcile data, use knockout mouse models to isolate pathway contributions and stable isotope tracers to track metabolic flux. Cross-validation with transcriptomic profiling (RNA-seq) can identify enzyme expression patterns .

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid in nuclear receptor modulation?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) against farnesoid X receptor (FXR) or TGR5 receptors quantify affinity. Molecular docking simulations (using X-ray crystallography data) predict interactions between hydroxyl groups and receptor binding pockets. Epimeric analogs (e.g., 7α,12α or 7β,12β derivatives) synthesized via stereoselective oxidation (e.g., Jones reagent) can isolate stereochemical effects .

Q. How does the 12β-hydroxyl configuration influence solubility and membrane transport compared to 12α-epimers?

- Methodological Answer : The axial 12β-hydroxyl group increases hydrophilicity compared to equatorial 12α isomers, altering micelle formation and transporter affinity (e.g., ASBT). Dynamic light scattering (DLS) measures critical micellar concentration (CMC), while Caco-2 cell monolayers assess permeability via transepithelial electrical resistance (TEER). Molecular dynamics (MD) simulations model bile acid-lipid bilayer interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid in lipid homeostasis?

- Methodological Answer : Discrepancies may arise from differences in dose-dependent effects (pro-apoptotic at high concentrations vs. signaling at physiological levels) or cell-type-specific responses (hepatocytes vs. enterocytes). Dose-response curves (0.1–100 μM) in primary cells and RNA interference (siRNA) targeting bile acid receptors (e.g., FXR) can clarify context-dependent mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.